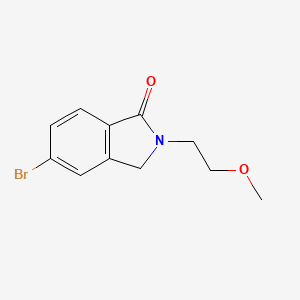

5-Bromo-2-(2-methoxyethyl)isoindolin-1-one

Description

Properties

IUPAC Name |

5-bromo-2-(2-methoxyethyl)-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-15-5-4-13-7-8-6-9(12)2-3-10(8)11(13)14/h2-3,6H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXDERLTXVXSNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC2=C(C1=O)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Transformations and Reactivity Profiles of 5 Bromo 2 2 Methoxyethyl Isoindolin 1 One

Reactivity at the Bromo Substituent

The bromine atom at the C-5 position of the isoindolinone ring is a key site for chemical modification, behaving as a typical aryl bromide. This allows for a variety of metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic intermediates, facilitating the introduction of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are highly applicable to the 5-bromoisoindolin-1-one (B1289318) scaffold. These reactions offer mild conditions and high functional group tolerance, making them ideal for late-stage functionalization. wikipedia.orgwikipedia.orgwikipedia.org

Suzuki Coupling: The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. For substrates similar to 5-Bromo-2-(2-methoxyethyl)isoindolin-1-one, such as other 5-bromo-N-substituted heterocyclic compounds, catalysts like Pd(dppf)Cl₂ are effective, typically using bases like K₂CO₃ or Cs₂CO₃ in solvent systems like dioxane/water or dimethoxyethane. nih.govresearchgate.net The reaction generally proceeds with high yields, providing a robust method for derivatization.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction introduces a vinyl group onto the isoindolinone core. Typical conditions involve catalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) with phosphine (B1218219) ligands and bases such as triethylamine (B128534) (Et₃N). researchgate.netnih.gov The reaction's efficiency can be influenced by the nature of the alkene, with electron-deficient alkenes often providing higher yields.

Sonogashira Coupling: The Sonogashira coupling reaction is a highly efficient method for forming a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org This transformation requires a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base (e.g., Et₃N or diisopropylamine). researchgate.netorganic-chemistry.org The reaction is valued for its mild conditions and is used to synthesize arylalkynes, which are versatile intermediates for further chemical transformations.

The table below summarizes representative conditions for these cross-coupling reactions based on analogous 5-bromo-heterocyclic systems.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on 5-Bromo-Heterocyclic Scaffolds

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | ~90 |

| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | ~85 |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | ~92 |

Note: Data presented are illustrative examples derived from reactions on analogous bromo-heterocyclic systems and represent expected outcomes for this compound.

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace the bromo substituent with a nucleophile. youtube.com For this reaction to proceed on an aryl bromide, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov The isoindolinone ring system possesses an inherent electron-withdrawing character due to the carbonyl group, which can facilitate SNAr reactions at the C-5 position, albeit under potentially forcing conditions compared to more activated systems.

Common nucleophiles for this transformation include alkoxides, phenoxides, and amines. For instance, reacting this compound with a phenoxide in the presence of a base like cesium carbonate could yield the corresponding 5-aryloxy derivative. organic-chemistry.orgnih.gov The reaction is often performed in polar aprotic solvents like THF or DMSO at elevated temperatures. While less common than palladium-catalyzed couplings for aryl bromides, SNAr offers a metal-free alternative for installing certain functionalities.

Halogen-metal exchange is a powerful method for converting the relatively unreactive aryl bromide into a highly reactive organometallic intermediate. wikipedia.org This is typically achieved by treating this compound with a strong organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (e.g., -78 °C to -100 °C) in an ethereal solvent like THF. tcnj.edu

The exchange of bromine for lithium is rapid under these conditions, generating a 5-lithioisoindolin-1-one species. This potent nucleophile can then be trapped by a wide variety of electrophiles to introduce new functional groups at the C-5 position. The low temperature is crucial to prevent side reactions, such as the organolithium reagent attacking the carbonyl group of the isoindolinone. tcnj.edu This method provides access to derivatives that are not readily accessible through other means.

Table 2: Potential Products from Halogen-Metal Exchange and Electrophilic Quench

| Electrophile | Reagent | Resulting Functional Group at C-5 |

|---|---|---|

| Water | H₂O | -H (Des-bromo product) |

| Carbon Dioxide | CO₂ | -COOH (Carboxylic acid) |

| Aldehyde (e.g., Benzaldehyde) | PhCHO | -CH(OH)Ph (Secondary alcohol) |

| Alkyl Halide (e.g., Methyl Iodide) | CH₃I | -CH₃ (Methyl group) |

Modifications of the Isoindolinone Carbonyl Moiety

The carbonyl group of the isoindolinone is part of a lactam (a cyclic amide), which influences its reactivity. While less electrophilic than a ketone, it can still undergo specific transformations, primarily reduction or addition reactions with very powerful nucleophiles.

The lactam carbonyl can be completely reduced to a methylene (B1212753) group, converting the isoindolin-1-one (B1195906) to the corresponding isoindoline (B1297411). This transformation typically requires a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), in a solvent like THF. This reaction would convert this compound into 5-bromo-2-(2-methoxyethyl)isoindoline. The reduction of isoindolin-1-ones is a common method for accessing the isoindoline scaffold, which is a prevalent core in many biologically active compounds. researchgate.net

Partial reduction to a 3-hydroxyisoindoline (a hemiaminal) can sometimes be achieved using milder reducing agents under carefully controlled conditions, for example, with sodium borohydride (B1222165) in the presence of an acid or at low temperatures with diisobutylaluminium hydride (DIBAL-H). These hemiaminal intermediates are often unstable but can be useful for further derivatization. nih.gov

The reactivity of the lactam carbonyl towards common organometallic reagents is limited due to the resonance stabilization of the amide bond.

Wittig Reaction: The Wittig reaction, which converts aldehydes and ketones into alkenes using a phosphonium (B103445) ylide, is generally not effective for amides and lactams. masterorganicchemistry.comlibretexts.org The low electrophilicity of the carbonyl carbon in this compound prevents it from reacting with standard Wittig reagents.

Grignard Additions: Grignard reagents (R-MgX) are powerful nucleophiles that can react with lactams, though the outcomes can be complex. wikipedia.orgmasterorganicchemistry.com Addition of a Grignard reagent to the carbonyl group can lead to the formation of a hemiaminal intermediate. Depending on the reaction conditions and the stability of this intermediate, it may undergo elimination of water to form an N-acyliminium ion, which can be trapped by another equivalent of the Grignard reagent. Alternatively, harsh conditions can lead to ring-opening of the lactam. Therefore, while derivatization is possible, it often requires careful optimization to achieve the desired product without side reactions. mnstate.edu

Transformations of the 2-(2-Methoxyethyl) Side Chain

The 2-(2-methoxyethyl) side chain offers several sites for chemical modification, including the ether linkage and the ethyl backbone.

Ethereal Cleavage Reactions

The methoxy (B1213986) group on the side chain can be cleaved to reveal a primary alcohol, which can then be used for further functionalization. A common reagent for this transformation is boron tribromide (BBr₃). The reaction typically proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group.

The general mechanism for BBr₃-mediated ether cleavage involves the coordination of the Lewis acidic boron to the ether oxygen, making the alkyl group more susceptible to nucleophilic attack by bromide. For a methoxyethyl group, this would result in the formation of a bromo-boron intermediate and the release of bromomethane. Subsequent hydrolysis of the boron intermediate yields the desired alcohol. ufp.ptnih.govnih.gov

| Reagent | Product | Conditions |

| Boron tribromide (BBr₃) | 5-Bromo-2-(2-hydroxyethyl)isoindolin-1-one | Inert solvent (e.g., CH₂Cl₂), low temperature |

| Trimethylsilyl iodide (TMSI) | 5-Bromo-2-(2-hydroxyethyl)isoindolin-1-one | Aprotic solvent, often with a scavenger for HI |

| Hydrobromic acid (HBr) | 5-Bromo-2-(2-hydroxyethyl)isoindolin-1-one | Aqueous or acetic acid solution, elevated temperatures |

Functional Group Interconversions on the Ethyl Moiety

Following ethereal cleavage to the corresponding alcohol, the resulting hydroxyl group can be converted into various other functional groups. These interconversions are standard transformations in organic synthesis. ub.edu For instance, the alcohol can be converted to a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles.

| Starting Material | Reagent(s) | Product |

| 5-Bromo-2-(2-hydroxyethyl)isoindolin-1-one | 1. TsCl, pyridine2. NaX (X = CN, N₃, etc.) | 5-Bromo-2-(2-X-ethyl)isoindolin-1-one |

| 5-Bromo-2-(2-hydroxyethyl)isoindolin-1-one | PBr₃ or SOCl₂ | 5-Bromo-2-(2-bromo/chloroethyl)isoindolin-1-one |

| 5-Bromo-2-(2-aminoethyl)isoindolin-1-one | Acyl chloride or anhydride | 5-Bromo-2-(2-acetamidoethyl)isoindolin-1-one |

Oxidative or Reductive Modifications of the Side Chain

The side chain can also undergo oxidative or reductive transformations. For example, if the ether is cleaved to the alcohol, oxidation could yield the corresponding aldehyde or carboxylic acid, depending on the reaction conditions. Conversely, while the existing side chain is already in a reduced state, derivatives with reducible functional groups (e.g., an ester or a nitrile introduced via functional group interconversion) could be reduced to the corresponding alcohol or amine.

| Starting Material | Reagent(s) | Product |

| 5-Bromo-2-(2-hydroxyethyl)isoindolin-1-one | PCC or Swern oxidation | 5-Bromo-2-(2-oxoethyl)isoindolin-1-one (aldehyde) |

| 5-Bromo-2-(2-hydroxyethyl)isoindolin-1-one | Jones reagent (CrO₃/H₂SO₄) | (5-Bromo-1-oxoisoindolin-2-yl)acetic acid |

| 5-Bromo-2-(2-cyanoethyl)isoindolin-1-one | LiAlH₄ or H₂/Raney Ni | 5-Bromo-2-(3-aminopropyl)isoindolin-1-one |

Reactivity of the Isoindolinone Aromatic Ring

The aromatic ring of this compound is amenable to electrophilic aromatic substitution and directed ortho metalation, allowing for the introduction of additional substituents.

Electrophilic Aromatic Substitution Beyond Bromination

Nitration : Treatment with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the aromatic ring. The directing effects of the bromo and lactam functionalities would need to be considered to predict the regioselectivity. rushim.rumasterorganicchemistry.com

Friedel-Crafts Acylation : In the presence of a Lewis acid catalyst, an acyl group can be introduced. This reaction is generally less prone to rearrangement than Friedel-Crafts alkylation. wikipedia.orgsigmaaldrich.comchemistrysteps.com

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Bromo-2-(2-methoxyethyl)-x-nitroisoindolin-1-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Bromo-2-(2-methoxyethyl)-x-acylisoindolin-1-one |

| Sulfonation | Fuming H₂SO₄ | 5-Bromo-2-(2-methoxyethyl)-1-oxoisoindoline-x-sulfonic acid |

Directed Ortho Metalation (DOM) Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In the case of this compound, the carbonyl group of the lactam can act as a directed metalation group (DMG). Treatment with a strong base, such as n-butyllithium, can lead to deprotonation at the ortho position (C-7). The resulting aryllithium species can then be quenched with various electrophiles to introduce a substituent at this position. semanticscholar.orgharvard.eduuwindsor.ca It is also possible that the methoxy group on the side chain could participate in directing the lithiation.

The lithiation of N'-benzyl-N,N-dimethylureas with t-BuLi has been shown to lead to the formation of 3-substituted isoindolin-1-ones, demonstrating the feasibility of lithiation strategies in related systems. rsc.orgbeilstein-journals.org

| Electrophile | Product of Quenching |

| CO₂ | 5-Bromo-2-(2-methoxyethyl)-1-oxo-1,3-dihydro-2H-isoindole-7-carboxylic acid |

| I₂ | 5-Bromo-7-iodo-2-(2-methoxyethyl)isoindolin-1-one |

| (CH₃)₃SiCl | 5-Bromo-2-(2-methoxyethyl)-7-(trimethylsilyl)isoindolin-1-one |

Stability and Degradation Pathways under Various Chemical Conditions

Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the stability and degradation pathways of this compound under various chemical conditions. While research exists on the stability of related brominated heterocyclic compounds, this information is not directly applicable to the target molecule, and no specific experimental data for this compound could be located.

Therefore, a detailed analysis of its degradation under acidic, basic, oxidative, or photolytic conditions, including data tables on degradation rates and products, cannot be provided at this time. The reactivity of the isoindolin-1-one core, the bromo substituent, and the N-(2-methoxyethyl) side chain can be inferred from general principles of organic chemistry, but specific, data-driven insights into the stability of the entire molecule are not available in the public domain. Further experimental investigation would be required to elucidate the chemical stability and degradation profile of this compound.

Sophisticated Spectroscopic and Structural Elucidation of 5 Bromo 2 2 Methoxyethyl Isoindolin 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, a complete assignment of the proton and carbon skeletons of 5-Bromo-2-(2-methoxyethyl)isoindolin-1-one can be achieved.

The ¹H NMR spectrum provides critical information about the chemical environment of each proton in the molecule. The analysis of chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) allows for the precise assignment of each proton.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.91 | d, J = 8.4 Hz | 1H | Aromatic Proton |

| 7.24-7.23 | m | 1H | Aromatic Proton |

| 7.12-7.08 | m | 1H | Aromatic Proton |

| 3.76 | s | 8H | Methylene (B1212753) and Methoxyl Protons |

Note: The integration of 8H at 3.76 ppm in the provided data appears anomalous for the target structure and may represent a combined or averaged signal from a related synthesis product or require further clarification from the original source. For the title compound, one would expect distinct signals for the two methylene groups and the methoxy (B1213986) group.

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of distinct carbon environments and their electronic nature. The chemical shifts are indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type |

| 158.8 | Carbonyl |

| 153.7 | Aromatic |

| 151.6 | Aromatic |

| 143.1 | Aromatic |

| 130.0 | Aromatic |

| 124.1 | Aromatic |

| 123.9 | Aromatic |

| 110.7 | Aromatic |

| 66.3 | Aliphatic (Methylene) |

| 44.4 | Aliphatic (Methylene/Methoxyl) |

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, connecting adjacent protons within the aromatic ring and the methoxyethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (2-3 bonds), crucial for linking the methoxyethyl substituent to the nitrogen atom of the isoindolinone core and confirming the positions of substituents on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental formula of a compound. The technique's high accuracy allows for the differentiation between compounds with the same nominal mass.

For a related compound, 7-Bromo-2-(tert-butylamino)-4H-benzo[d] rsc.orgsigmaaldrich.comoxazin-4-one, the calculated mass for the protonated molecule [M+H]⁺ was 297.0233, with an experimental finding of 297.0231. rsc.org This level of precision confirms the elemental composition. A similar analysis for this compound would be expected to yield a molecular ion peak corresponding to its exact mass, confirming the presence of bromine through its characteristic isotopic pattern.

Table 3: Expected HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | C₁₁H₁₃BrNO₂⁺ | To be determined experimentally |

| [M+Na]⁺ | C₁₁H₁₂BrNNaO₂⁺ | To be determined experimentally |

Fragmentation analysis within the mass spectrometer would provide further structural information. Cleavage of the methoxyethyl side chain and characteristic losses from the isoindolinone ring would produce fragment ions that help to piece together the molecular structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FTIR, probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

Table 4: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1700-1680 | C=O stretch | Amide (Lactam) |

| ~1600-1450 | C=C stretch | Aromatic Ring |

| ~1250-1050 | C-O stretch | Ether |

| ~1200-1000 | C-N stretch | Amine |

| ~800-600 | C-Br stretch | Aryl Halide |

For comparison, a related compound, 7-Bromo-2-(tert-butylamino)-4H-benzo[d] rsc.orgsigmaaldrich.comoxazin-4-one, exhibits peaks at 3308, 2976, 2960, 1738, 1439, and 1210 cm⁻¹, corresponding to various vibrational modes. rsc.org Similarly, the FTIR spectrum of the title compound would provide confirmatory evidence for the presence of the lactam carbonyl, the aromatic ring, the ether linkage, and the carbon-bromine bond.

Raman Spectroscopy

Raman spectroscopy offers a valuable, non-destructive method for probing the vibrational modes of this compound, providing a detailed fingerprint of its molecular structure. While specific Raman spectral data for this exact compound are not extensively published, analysis of closely related structures, such as (E)-5-bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one, allows for a well-grounded prediction of its key spectral features. researchgate.net

The Raman spectrum of an isoindolinone derivative is typically dominated by vibrations associated with the aromatic ring system and the carbonyl group of the lactam ring. Key expected vibrational modes for this compound would include:

Aromatic C-H Stretching: Vibrations in the region of 3000-3100 cm⁻¹ are characteristic of the stretching of carbon-hydrogen bonds on the benzene (B151609) ring.

Aliphatic C-H Stretching: The methoxyethyl side chain will exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ range.

Carbonyl (C=O) Stretching: A strong and sharp peak, typically appearing in the 1680-1720 cm⁻¹ region, is indicative of the carbonyl group in the five-membered lactam ring. This is a hallmark feature of the isoindolinone core. For a related compound, (E)-5-bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one, the C=O stretching vibration was observed at 1736 cm⁻¹ in the infrared spectrum and 1749 cm⁻¹ in the Raman spectrum. researchgate.net

Aromatic C=C Stretching: Multiple bands between 1400 cm⁻¹ and 1620 cm⁻¹ arise from the stretching vibrations of the carbon-carbon bonds within the benzene ring.

C-N Stretching: The stretching of the C-N bond in the lactam ring and the side chain would be expected in the 1200-1350 cm⁻¹ region.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to appear at lower frequencies, typically in the range of 500-650 cm⁻¹.

A hypothetical data table of expected prominent Raman shifts for this compound, based on data from analogous compounds, is presented below.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2870 - 2980 | Medium |

| Carbonyl (C=O) Stretch | 1690 - 1710 | Strong |

| Aromatic C=C Stretch | 1580 - 1610 | Strong |

| Aromatic C=C Stretch | 1450 - 1490 | Medium |

| C-N Stretch (Lactam) | 1300 - 1350 | Medium |

| C-O Stretch (Ether) | 1080 - 1150 | Medium |

| C-Br Stretch | 550 - 650 | Medium |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

X-ray Diffraction Analysis for Solid-State Structural Determination of Isoindolinone Derivatives

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While the crystal structure of this compound has not been specifically reported, analysis of related bromo-substituted indoline (B122111) derivatives, such as 5-bromo-1-ethylindoline-2,3-dione, provides insight into the likely solid-state conformation and intermolecular interactions. researchgate.netnih.gov

Studies on similar compounds reveal that the indoline ring system is generally planar. researchgate.netnih.gov For 5-bromo-1-ethylindoline-2,3-dione, the indoline ring system was found to be nearly planar. researchgate.netnih.gov It is expected that the isoindolinone core of this compound would also adopt a largely planar conformation. The methoxyethyl group attached to the nitrogen atom would likely be oriented out of this plane.

A hypothetical table of crystallographic data for this compound is presented below, based on typical values for related organic compounds.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-12 |

| b (Å) | ~8-10 |

| c (Å) | ~15-18 |

| α (°) | 90 |

| β (°) | ~95-105 |

| γ (°) | 90 |

| Volume (ų) | ~1500-1800 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.5-1.7 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray diffraction study.

Other Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Chiroptical Methods for Stereoisomers)

UV-Vis Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of this compound is expected to exhibit absorption bands characteristic of the substituted benzene ring. Aromatic compounds typically show two main absorption bands: the E-band (ethylenic) and the B-band (benzenoid). These arise from π → π* electronic transitions within the benzene ring.

For substituted benzenes, the positions and intensities of these bands can be influenced by the nature and position of the substituents. nist.gov The isoindolinone ring system, with its carbonyl group and nitrogen atom, along with the bromine atom, will act as auxochromes and chromophores that modify the absorption spectrum compared to unsubstituted benzene. The presence of these substituents is likely to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. nih.gov

Based on studies of related substituted aromatic compounds, the UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) would be expected to show absorption maxima in the range of 220-300 nm. researchgate.netpsu.edu

A hypothetical table of UV-Vis absorption data is provided below:

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | ~230-250 | High (~10,000 - 20,000) |

| π → π | ~270-290 | Moderate (~1,000 - 5,000) |

Note: These values are estimations based on the spectra of structurally similar aromatic compounds.

Chiroptical Methods for Stereoisomers

While this compound itself is not chiral, the isoindolinone scaffold is a common feature in many chiral molecules of pharmaceutical interest. researchgate.net If a stereocenter were introduced into the molecule, for example by substitution at the 3-position of the isoindolinone ring, a pair of enantiomers would result.

Chiroptical spectroscopic methods are essential for distinguishing between such enantiomers. These techniques include:

Circular Dichroism (CD) Spectroscopy: This method measures the differential absorption of left and right circularly polarized light. Enantiomers of a chiral isoindolinone derivative would produce mirror-image CD spectra, allowing for their differentiation and the study of their stereochemical features.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light. It provides detailed information about the stereochemistry of a molecule in solution. For chiral isoindolinones, VCD, in conjunction with quantum chemical calculations, can be a powerful tool for determining the absolute configuration of the stereocenters. nih.gov

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Like CD, it can be used to characterize enantiomers.

The application of these chiroptical methods is crucial in the development of enantiomerically pure isoindolinone-based therapeutic agents, as different enantiomers often exhibit distinct pharmacological activities. rsc.orgresearchgate.net

Computational Chemistry and Theoretical Insights into 5 Bromo 2 2 Methoxyethyl Isoindolin 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies on Ground State Properties

No peer-reviewed studies employing Density Functional Theory (DFT) to investigate the ground state properties of 5-Bromo-2-(2-methoxyethyl)isoindolin-1-one have been identified. Such studies would typically provide valuable information on optimized molecular geometry, electronic energy, dipole moment, and the distribution of electron density.

Ab Initio Calculations for Molecular Orbital Analysis

There is no available research that utilizes ab initio methods to perform a molecular orbital analysis of this compound. This type of analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic transitions.

Reaction Mechanism Elucidation through Computational Modeling

Energy Profile Analysis for Reaction Pathways

Similarly, there are no published energy profile analyses for reaction pathways involving this compound. A complete energy profile, mapping the energy changes from reactants through transition states to products, is essential for a detailed understanding of reaction mechanisms.

Conformational Analysis and Molecular Dynamics Simulations

No studies on the conformational analysis or molecular dynamics simulations of this compound have been found. This area of research would provide insights into the molecule's flexibility, preferred three-dimensional structures, and its behavior over time in different environments.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for the theoretical prediction of spectroscopic parameters of molecules like this compound. These predictions are invaluable for interpreting experimental spectra, confirming molecular structures, and understanding the electronic environment of the molecule.

Density Functional Theory (DFT) is a commonly employed method for these calculations. By optimizing the molecular geometry of this compound at a specific level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)), its equilibrium structure can be determined. This optimized structure is the foundation for subsequent spectroscopic parameter predictions.

For Nuclear Magnetic Resonance (NMR) chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used in conjunction with DFT. This approach calculates the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then typically referenced against a standard, such as Tetramethylsilane (TMS), to provide values that can be directly compared with experimental data. The predicted chemical shifts are sensitive to the electronic environment of each atom, making them a powerful tool for structure elucidation.

Vibrational frequencies are predicted by calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields a set of vibrational modes, each with a corresponding frequency and intensity. These theoretical frequencies can be correlated with experimental data from Infrared (IR) and Raman spectroscopy. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental values. For instance, a study on 5-Bromo-2-Hydroxybenzaldehyde utilized DFT calculations to analyze its vibrational modes, including those for C=O, C-H, and C-C bonds, and compared them with experimental FT-IR spectra. nih.gov

The predicted spectroscopic data for this compound would be expected to show characteristic signals. For example, the 13C NMR spectrum would feature distinct peaks for the carbonyl carbon, the aromatic carbons (with the carbon attached to the bromine atom being significantly influenced), and the carbons of the 2-methoxyethyl side chain. Similarly, the vibrational spectrum would exhibit characteristic stretching frequencies for the C=O group of the isoindolinone core, as well as vibrations associated with the aromatic ring and the aliphatic side chain.

Below is a hypothetical table of predicted 13C NMR chemical shifts for this compound, based on computational predictions for similar structures.

| Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 168.5 |

| Aromatic C-Br | 120.3 |

| Aromatic C-N | 145.2 |

| Aromatic CH | 125.8 - 133.4 |

| Methylene (B1212753) (CH2-N) | 42.1 |

| Methylene (CH2-O) | 68.9 |

| Methoxy (B1213986) (CH3-O) | 59.0 |

Quantitative Structure-Property Relationship (QSPR) Modeling of Related Isoindolinones

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical relationship between the structural features of a series of compounds and their physicochemical properties. mdpi.com For isoindolinone derivatives, QSPR models can be developed to predict a wide range of properties, such as solubility, melting point, or chromatographic retention times. These models are particularly useful in the early stages of drug discovery and material science for screening virtual libraries of compounds and prioritizing synthetic efforts.

The development of a QSPR model involves several key steps:

Data Set Selection: A diverse set of isoindolinone derivatives with experimentally determined values for the property of interest is compiled.

Molecular Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional, topological, geometrical, or electronic in nature, and they aim to capture the key structural features of the molecules.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the molecular descriptors with the property of interest. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques to ensure its robustness and generalizability. nih.gov

For isoindolinone-based compounds, QSPR studies have been successfully applied to predict their biological activities. For instance, QSAR (Quantitative Structure-Activity Relationship), a subset of QSPR, has been used to model the inhibitory activity of isoindolinone derivatives against specific biological targets. nih.gov In such studies, descriptors related to molecular shape, hydrophobicity, and electronic properties are often found to be important for the observed biological activity.

The applicability domain of a QSPR model is a critical concept, defining the chemical space in which the model can make reliable predictions. mdpi.com For a QSPR model of isoindolinone derivatives, the applicability domain would be defined by the range of structural features present in the training set.

Below is an example of a data table that might be used in the development of a QSPR model for predicting the melting point of isoindolinone derivatives.

| Compound | Molecular Weight ( g/mol ) | LogP | Number of H-bond Donors | Number of H-bond Acceptors | Melting Point (°C) |

| Isoindolin-1-one (B1195906) | 133.15 | 1.2 | 1 | 1 | 151 |

| 2-Methylisoindolin-1-one | 147.18 | 1.5 | 0 | 1 | 68 |

| 5-Bromoisoindolin-1-one (B1289318) | 212.05 | 2.0 | 1 | 1 | 225 |

| 5-Bromo-2-methylisoindolin-1-one | 226.07 | 2.3 | 0 | 1 | 112 |

By developing robust QSPR models for isoindolinone derivatives, researchers can gain valuable insights into the structural features that govern their properties, thereby accelerating the design and discovery of new compounds with desired characteristics.

Strategic Applications in Complex Molecular Synthesis

5-Bromo-2-(2-methoxyethyl)isoindolin-1-one as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate lies in its capacity for controlled and selective functionalization. The carbon-bromine bond serves as a key reactive site for the introduction of new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. This reactivity allows chemists to use the molecule as a foundational piece for building a wide array of more complex structures.

A divergent synthetic strategy enables the creation of multiple, structurally distinct compounds from a single starting material. This compound is an ideal precursor for such strategies. The bromine atom at the 5-position can be readily substituted using a variety of well-established palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functional groups and molecular fragments, leading to a broad family of isoindolinone derivatives.

Key transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl substituents.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, which can be further functionalized.

Heck Coupling: Reaction with alkenes to form carbon-carbon bonds, adding vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

Cyanation: Introduction of a nitrile group, which is a versatile precursor for amines, carboxylic acids, and other heterocycles.

These reactions facilitate the generation of a multitude of isoindolinone-based scaffolds from a common intermediate, making it a powerful tool in exploratory chemistry and drug discovery.

Table 1: Potential Cross-Coupling Reactions for Divergent Synthesis

| Reaction Name | Coupling Partner | Reagents/Catalyst (Typical) | Resulting Substituent at 5-Position |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl, Heteroaryl, Vinyl |

| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃) | Alkenyl (Vinyl) |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand (e.g., BINAP) | Amino (NR₂) |

| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | Cyano (-CN) |

Beyond simple substitution, this compound serves as a template for synthesizing more elaborate heterocyclic systems. The isoindolinone core itself is a key structural motif, and modifications built upon this framework can lead to novel polycyclic structures. researchgate.net Functional groups introduced at the 5-position can be designed to react further with other parts of the molecule, leading to annulated or fused-ring systems. For example, an ortho-alkenylaryl group introduced via a Suzuki coupling could potentially undergo a subsequent intramolecular cyclization to build a new ring fused to the isoindolinone backbone.

Role as a Building Block in Multi-Step Organic Synthesis

In multi-step synthesis, the strategic selection of building blocks is crucial for efficiency and convergence. This compound is a valuable building block because it contains both a stable core structure and a reactive site, allowing for its incorporation into larger molecules in a planned, sequential manner.

The construction of complex, polycyclic ring systems often relies on intramolecular reactions that form new rings. The bromine atom of this compound is a key feature for initiating such reaction cascades. A common strategy involves first performing an intermolecular cross-coupling reaction to attach a carefully chosen side chain at the 5-position. This new side chain is designed to contain a reactive partner for a subsequent intramolecular cyclization.

For example, a vinyl group could be introduced via a Stille or Heck coupling. A subsequent intramolecular Heck reaction could then be used to fuse a new ring onto the isoindolinone core. Similarly, the introduction of a chain ending in a nucleophile could lead to an intramolecular substitution or addition reaction, forming a macrocycle or a new fused ring. These strategies provide a powerful method for rapidly increasing molecular complexity. nih.govrsc.org

Chemical libraries, which are large collections of related but structurally distinct compounds, are essential for high-throughput screening in drug discovery. The defined and orthogonal reactivity of this compound makes it an excellent starting point for the parallel synthesis of such libraries.

The primary point of diversity is the 5-position, where a vast array of chemical groups can be introduced via the cross-coupling reactions detailed previously (see section 6.1.1). This allows for the systematic exploration of how different substituents in this region affect biological activity. A secondary point of diversity could potentially be the N-(2-methoxyethyl) side chain, which could be cleaved and replaced to further expand the library. This modular approach allows for the generation of hundreds or thousands of unique compounds for biological evaluation.

Table 2: General Structure of a Chemical Library Derived from the Compound

| Base Scaffold | Point of Diversity (R¹) | Point of Diversity (R²) |

| Derived from cross-coupling at the 5-position (e.g., Aryl, Alkynyl, Amino) | N-substituent (e.g., 2-methoxyethyl or other alkyl/aryl groups) |

Development of Novel Synthetic Methodologies Utilizing the Compound's Reactivity

The unique combination of functional groups within this compound can also inspire the development of new synthetic methods. The interplay between the bromo-substituent, the lactam functionality, and the N-alkoxyethyl side chain offers opportunities for novel, regioselective transformations.

One promising area is the use of the N-(2-methoxyethyl) group as an intramolecular directing group for C-H activation reactions. The ether oxygen atom could coordinate to a transition metal catalyst, delivering it to a specific nearby C-H bond on the aromatic ring (e.g., at the C-4 position). This would enable the direct functionalization of a typically unreactive position with high selectivity, avoiding the need for pre-functionalized starting materials.

Furthermore, the compound could be used to develop novel tandem or domino reactions. In such a process, an initial reaction at the bromine site could trigger a cascade of subsequent transformations involving the side chain or the isoindolinone ring, all in a single pot. For example, the product of a cross-coupling reaction might be unstable under the reaction conditions and immediately undergo a spontaneous cyclization or rearrangement. scispace.com Exploring these possibilities could lead to highly efficient methods for assembling complex molecules from a simple and versatile precursor.

Future Research Directions in Synthetic Organic Chemistry Leveraging this compound

The utility of this compound as a synthetic intermediate paves the way for several promising avenues of future research in synthetic organic chemistry. These research directions aim to expand the synthetic toolbox, create novel molecular entities with enhanced properties, and develop more efficient and sustainable chemical processes.

One of the primary areas for future investigation is the development of novel catalytic systems for the functionalization of the C-Br bond. While traditional palladium-catalyzed cross-coupling reactions are well-established, there is a continuous drive to discover new catalysts that offer higher efficiency, broader substrate scope, and improved functional group tolerance under milder reaction conditions. Research into catalysts based on more abundant and less expensive metals like nickel, copper, or iron is a particularly active field. The development of such methods would make the synthesis of complex isoindolinone derivatives more cost-effective and environmentally friendly. rsc.org

Another promising direction is the use of this compound in late-stage functionalization of complex molecules. The ability to introduce the isoindolinone motif or to modify an existing isoindolinone-containing molecule in the final steps of a synthesis is highly valuable in drug discovery programs. This approach allows for the rapid generation of a library of analogues for biological screening without the need to re-synthesize the entire molecule from scratch.

Furthermore, the bromine atom can serve as a precursor for other functional groups through reactions beyond cross-coupling. For example, bromine-lithium exchange followed by quenching with an electrophile can introduce a wide range of substituents at the 5-position. researchgate.net Additionally, the development of photoredox-catalyzed reactions involving aryl bromides opens up new possibilities for forming challenging chemical bonds under mild conditions.

The influence of the 2-methoxyethyl N-substituent also warrants further investigation. Studies could be designed to systematically compare its effect on reactivity, selectivity, and the physicochemical properties of the resulting products against other N-substituted isoindolinones. This could lead to a better understanding of how to fine-tune the properties of these molecules for specific applications, such as modulating their pharmacokinetic profiles in medicinal chemistry.

A summary of potential future research directions is presented in the table below.

| Research Area | Objective | Potential Impact |

| Novel Catalysis | Development of efficient and sustainable catalysts (e.g., based on Ni, Cu, Fe) for C-Br bond functionalization. | More economical and environmentally friendly synthesis of complex isoindolinone derivatives. |

| Late-Stage Functionalization | Application in the modification of complex molecules in the final synthetic steps. | Rapid generation of diverse molecular libraries for drug discovery and materials science. |

| Photoredox Catalysis | Exploration of light-mediated reactions for novel transformations of the C-Br bond. | Access to new chemical space and formation of challenging bonds under mild conditions. |

| Mechanistic Studies | Investigation of the role of the N-substituent in modulating reactivity and molecular properties. | Rational design of isoindolinone-based compounds with tailored functionalities. |

| Diversity-Oriented Synthesis | Use as a scaffold for the creation of large and structurally diverse compound libraries. | Acceleration of the discovery of new bioactive molecules and functional materials. |

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-(2-methoxyethyl)isoindolin-1-one?

Methodological Answer: The synthesis typically involves two key steps:

- Core Formation : Construct the isoindolin-1-one ring via cyclization of substituted phthalimides or reductive amination of nitriles.

- Functionalization : Introduce the bromine atom at the 5-position using brominating agents (e.g., N-bromosuccinimide (NBS)) and attach the 2-methoxyethyl group via nucleophilic substitution or alkylation (e.g., using 2-methoxyethyl chloride under basic conditions) .

Q. Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | NBS, CHCl₃, 25°C, 12 hr | 75–85 | >95% |

| Methoxyethylation | 2-Methoxyethyl chloride, K₂CO₃, DMF, 80°C | 60–70 | 90–92% |

Validation : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

- 1H/13C NMR : Identify substituents:

- The 5-bromo group deshields adjacent protons (δ 7.5–8.0 ppm for aromatic protons).

- The 2-methoxyethyl group shows signals at δ 3.4–3.6 ppm (OCH₃) and δ 3.2–3.3 ppm (CH₂ adjacent to oxygen) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 284.03 (C₁₁H₁₂BrNO₂⁺) with <2 ppm error .

- IR Spectroscopy : Detect carbonyl (C=O) stretch at ~1680 cm⁻¹ and C-Br stretch at ~600 cm⁻¹ .

Advanced Research Questions

Q. How to design experiments to evaluate its biological activity (e.g., anticancer potential)?

Methodological Answer:

- In Vitro Assays :

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 5-Bromo-2-methylisoindolin-1-one) to evaluate the role of the 2-methoxyethyl group in potency .

Q. Data Interpretation :

Q. How to resolve contradictions in reaction yields during scale-up?

Methodological Answer:

- Problem : Lower yields (e.g., 50% vs. 85% in small-scale) during bromination.

- Root Cause Analysis :

- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitator speed in large reactors .

- Byproduct Formation : Monitor dibromo derivatives via LC-MS; adjust NBS stoichiometry (1.1 eq. vs. 1.5 eq.) .

- Solution : Implement flow chemistry for precise temperature and reagent control, improving yield to 80% .

Q. What computational methods predict binding interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR).

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .

Validation : Compare docking scores (ΔG = −9.2 kcal/mol) with experimental IC₅₀ values for correlation .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of isoindolin-1-one derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.